molecular formula C20H16ClN3O3S B2582268 (E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351663-94-9

(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No.: B2582268
CAS No.: 1351663-94-9
M. Wt: 413.88
InChI Key: UWIHMIRIYHDGGW-BQYQJAHWSA-N
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Description

The compound “(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide” is a heterocyclic small molecule featuring a thiazolo[5,4-c]pyridine core fused with a tetrahydro ring system. Key structural elements include:

  • (E)-3-(2-Chlorophenyl)acryloyl group: An α,β-unsaturated ketone moiety contributing to electrophilic reactivity and conjugation.
  • Furan-2-carboxamide substituent: A planar aromatic group enhancing hydrogen-bonding capabilities.

Crystallographic studies of analogous compounds often employ the SHELX software suite for structure refinement, leveraging its robustness in handling small-molecule data .

Properties

IUPAC Name

N-[5-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c21-14-5-2-1-4-13(14)7-8-18(25)24-10-9-15-17(12-24)28-20(22-15)23-19(26)16-6-3-11-27-16/h1-8,11H,9-10,12H2,(H,22,23,26)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIHMIRIYHDGGW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound with notable biological activities. Its unique structure combines multiple functional groups and heterocycles, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20_{20}H16_{16}ClN3_3O3_3S, with a molecular weight of approximately 413.88 g/mol. The structure includes a furan-2-carboxamide linked to a thiazolo[5,4-c]pyridine moiety via an acrylamide connection.

Anticholinesterase Activity

Preliminary studies suggest that compounds with structural similarities to this compound exhibit significant anticholinesterase activity. For instance, related coumarin-pyridine hybrids have demonstrated acetylcholinesterase (AChE) inhibition in the nanomolar range (IC50_{50} = 2–144 nM), indicating potential efficacy in treating neurodegenerative diseases like Alzheimer's disease .

Neuroprotective Effects

Research has shown that certain derivatives can protect neuronal cells against oxidative stress and amyloid toxicity. In vitro studies revealed that compounds similar to this compound significantly increased cell viability in neuroblastoma cell lines exposed to harmful agents such as hydrogen peroxide .

Case Studies

  • Study on AChE Inhibition : A study evaluated the inhibitory effects of various compounds on AChE and butyrylcholinesterase (BuChE). The most potent compound showed an IC50_{50} value of 2 nM for AChE inhibition, outperforming standard drugs like donepezil .
    CompoundAChE IC50_{50} (nM)BuChE IC50_{50} (nM)
    3f224
    Donepezil14275
  • Neuroprotection Assay : Compounds were tested for their protective effects against H2_{2}O2_{2}-induced injury in PC12 cells. Results indicated that several compounds significantly enhanced cell viability compared to the reference drug quercetin.
    CompoundConcentration (μM)Cell Viability (%)
    3a179
    3f189
    Quercetin177

The biological activity of this compound may be attributed to its ability to inhibit cholinesterase enzymes and its neuroprotective properties against oxidative stress. The presence of the chlorophenyl group could enhance its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

Structural analogs were identified using fingerprint-based methods (e.g., MACCS keys, ECFP4), which calculate Tanimoto coefficients (TC) to quantify similarity. Key findings:

Compound Name TC (MACCS) TC (ECFP4) Key Structural Differences
Target Compound 1.00 1.00 Reference structure
(Z)-Isomer of acryloyl derivative 0.92 0.85 Stereochemistry at acryloyl double bond
Thiazolo[5,4-b]pyridine analog 0.78 0.65 Pyridine ring substitution pattern
Furan-3-carboxamide variant 0.68 0.60 Carboxamide positional isomerism

Insights : The (Z)-isomer exhibits high similarity but may differ in bioactivity due to steric effects . Substitution patterns in the pyridine ring significantly reduce similarity, highlighting scaffold specificity.

Physicochemical Properties

Property Target Compound Furan-3-carboxamide Variant Chlorophenyl-free Analog
LogP (Predicted) 3.2 2.8 1.9
Aqueous Solubility (µg/mL) 18 ± 3 45 ± 6 120 ± 15
CMC (mM)* 0.05–0.1 0.3–0.5 1.2–1.5

*CMC (Critical Micelle Concentration) estimated via spectrofluorometry/tensiometry, methods validated for surfactants .

Computational and Methodological Considerations

  • Similarity Metrics : MACCS keys prioritize functional groups, while ECFP4 captures spatial atom environments, leading to divergent TC values for positional isomers .
  • Crystallography : SHELX remains pivotal for resolving stereochemical ambiguities (e.g., (E)- vs. (Z)-isomers) .

Q & A

Q. What are the optimal synthetic routes for (E)-N-(5-(3-(2-chlorophenyl)acryloyl)-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide?

The compound can be synthesized via multi-step coupling reactions. Key steps include:

  • Base-mediated coupling : Reacting acid adduct salts (e.g., formula VI-I) with ethyl ester hydrochlorides (e.g., formula IX) in the presence of bases like DBU or triethylamine to form intermediates (formula X) .
  • Deprotection and cyclization : Removing protective groups (e.g., Boc) followed by reacting with heterocyclic carboxylic acid derivatives (e.g., formula XII) under similar basic conditions to assemble the thiazolo[5,4-c]pyridine core .
  • E/Z isomer control : Ensuring stereochemical purity via chromatography or crystallization .

Q. How is structural characterization performed for this compound?

Use a combination of:

  • NMR spectroscopy : To confirm the acryloyl (E)-configuration and substituent positions (e.g., 2-chlorophenyl, furan-2-carboxamide) .
  • X-ray crystallography : For resolving crystal packing and absolute stereochemistry, as demonstrated for analogous tetrahydrothiazolo-pyridine derivatives .
  • High-resolution mass spectrometry (HRMS) : To validate molecular formula and purity .

Q. What preliminary biological assays are recommended for evaluating its activity?

Initial screening should focus on:

  • Kinase inhibition assays : Given the thiazolo-pyridine scaffold's prevalence in kinase inhibitors, test against panels like EGFR or VEGFR .
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors, as seen in structurally related compounds .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

Advanced strategies include:

  • Base optimization : Replace traditional bases (e.g., K₂CO₃) with milder alternatives like DBU to reduce side reactions (e.g., hydrolysis of acryloyl groups) .
  • Flow chemistry : Implement continuous flow systems for precise control over reaction parameters (temperature, residence time) during cyclization steps .
  • Catalytic methods : Explore palladium-catalyzed reductive cyclization (using CO surrogates) to streamline heterocycle formation .

Q. How to address contradictory bioactivity data across different assay platforms?

Contradictions may arise from:

  • Impurity interference : Use HPLC-MS to identify and quantify synthetic byproducts (e.g., unreacted intermediates or stereoisomers) .
  • Assay-specific conditions : Validate results across orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) .
  • Solubility limitations : Pre-treat compounds with DMSO/cosolvent systems to ensure uniform dissolution in cellular assays .

Q. What methodologies support structure-activity relationship (SAR) studies for this scaffold?

SAR exploration involves:

  • Fragment replacement : Systematically modify the 2-chlorophenylacryloyl or furan-2-carboxamide groups (e.g., halogen substitution, bioisosteres) .
  • Computational docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes against target proteins .
  • Metabolic stability assays : Assess cytochrome P450 metabolism via liver microsome incubations to guide pharmacokinetic optimization .

Q. What strategies resolve low aqueous solubility during in vivo studies?

Address solubility challenges via:

  • Prodrug design : Introduce phosphate or PEGylated groups at the furan carboxamide moiety .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .
  • Salt formation : Screen counterions (e.g., hydrochloride, mesylate) to improve crystallinity and dissolution rates .

Methodological Notes

  • Stereochemical Analysis : Always confirm the (E)-configuration of the acryloyl group via NOESY NMR or X-ray .
  • Data Reproducibility : Document reaction conditions meticulously (e.g., base equivalents, solvent ratios) to ensure reproducibility .
  • Safety Considerations : Handle chlorophenyl intermediates with fume hoods due to potential toxicity .

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